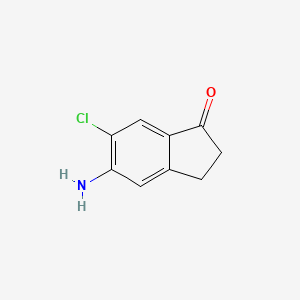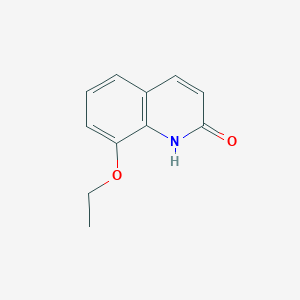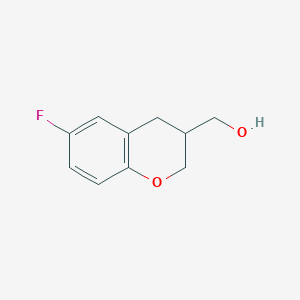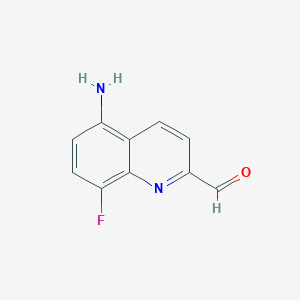
5-Amino-8-fluoroquinoline-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-8-fluoroquinoline-2-carbaldehyde: is a fluorinated quinoline derivative with the molecular formula C10H7FN2O and a molecular weight of 190.17 g/mol . This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-8-fluoroquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method includes the direct fluorination of 6-methoxyquinoline at position 5, followed by subsequent reactions to introduce the amino and aldehyde groups . The reaction conditions often involve the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-8-fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like or .
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diazonium salts in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-Amino-8-fluoroquinoline-2-carboxylic acid.
Reduction: 5-Amino-8-fluoroquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-Amino-8-fluoroquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Wirkmechanismus
The mechanism of action of 5-Amino-8-fluoroquinoline-2-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances its biological activity by increasing its binding affinity to enzymes and receptors. The compound can inhibit various enzymes, leading to antibacterial and antineoplastic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 5-Amino-8-fluoroquinoline-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which allows for a wider range of chemical modifications and biological interactions. The fluorine atom at position 8 enhances its biological activity compared to non-fluorinated quinoline derivatives .
Eigenschaften
Molekularformel |
C10H7FN2O |
|---|---|
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
5-amino-8-fluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-4-9(12)7-2-1-6(5-14)13-10(7)8/h1-5H,12H2 |
InChI-Schlüssel |
WNFWMYRAPQADLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1C=O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


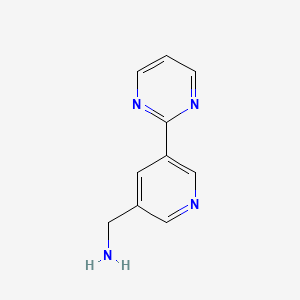
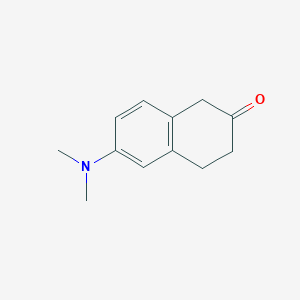
![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
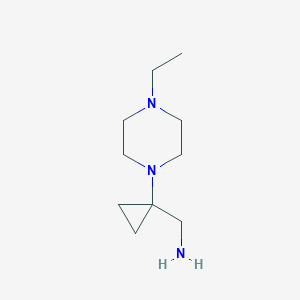
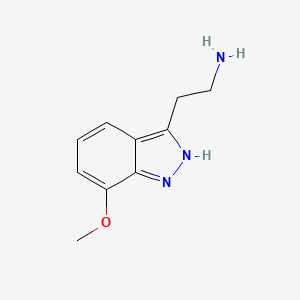

![2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B15070576.png)
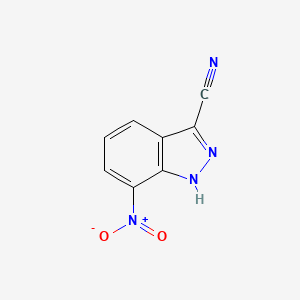
![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)
